1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 845803-97-6
VCID: VC6176200
InChI: InChI=1S/C20H15FN4O3S/c21-14-7-9-16(10-8-14)29(26,27)25-13-24(12-15-4-3-11-28-15)19-20(25)23-18-6-2-1-5-17(18)22-19/h1-11H,12-13H2
SMILES: C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=CO5
Molecular Formula: C20H15FN4O3S
Molecular Weight: 410.42

1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

CAS No.: 845803-97-6

Cat. No.: VC6176200

Molecular Formula: C20H15FN4O3S

Molecular Weight: 410.42

* For research use only. Not for human or veterinary use.

1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline - 845803-97-6

Specification

CAS No. 845803-97-6
Molecular Formula C20H15FN4O3S
Molecular Weight 410.42
IUPAC Name 3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline
Standard InChI InChI=1S/C20H15FN4O3S/c21-14-7-9-16(10-8-14)29(26,27)25-13-24(12-15-4-3-11-28-15)19-20(25)23-18-6-2-1-5-17(18)22-19/h1-11H,12-13H2
Standard InChI Key MLGULMDNMSEBSV-UHFFFAOYSA-N
SMILES C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=CO5

Introduction

Structural Nomenclature and Molecular Architecture

The systematic name 1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline delineates its intricate structure:

  • Quinoxaline core: A bicyclic system comprising two fused pyrazine rings (positions 4,5-b relative to the imidazole fusion) .

  • Imidazo[4,5-b]quinoxaline: A tricyclic system formed by fusing an imidazole ring at the 4,5-positions of quinoxaline, with partial saturation at the 2,3-positions .

  • 4-Fluorophenylsulfonyl group: A sulfonamide substituent at position 1, featuring a para-fluorinated benzene ring .

  • Furan-2-ylmethyl side chain: A furylmethyl group attached to the imidazole nitrogen at position 3 .

The molecular formula is C₂₁H₁₆FN₅O₃S (molecular weight: 453.45 g/mol), with a planar quinoxaline core and non-planar substituents influencing its conformational flexibility .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be divided into three key stages (Figure 1):

  • Quinoxaline precursor preparation: 2,3-Diaminoquinoxaline serves as the starting material for imidazole ring formation .

  • Imidazo[4,5-b]quinoxaline construction: Cyclocondensation with α-haloketones or aldehydes under basic conditions .

  • Post-cyclization functionalization:

    • Sulfonylation at N1 using 4-fluorobenzenesulfonyl chloride .

    • Alkylation at N3 with 2-(bromomethyl)furan .

Stepwise Synthesis

Step 1: Synthesis of 2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Refluxing 2,3-diaminoquinoxaline with chloroacetaldehyde in ethanol/TEA (triethylamine) yields the dihydroimidazo core via cyclocondensation . Typical conditions:

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%

Step 2: N1-Sulfonylation
Treatment with 4-fluorobenzenesulfonyl chloride in anhydrous DMF (N,N-dimethylformamide) introduces the sulfonyl group :

  • Molar ratio: 1:1.2 (imidazo-quinoxaline:sulfonyl chloride)

  • Base: Pyridine (scavenges HCl)

  • Temperature: 0°C → room temperature, 6 hours

  • Yield: 85%

Step 3: N3-Alkylation
Reacting the sulfonylated intermediate with 2-(bromomethyl)furan in acetonitrile/K₂CO₃ completes the synthesis :

  • Solvent: Dry acetonitrile

  • Temperature: Reflux, 8 hours

  • Yield: 63%

Physicochemical Characterization

Spectral Data

Infrared Spectroscopy (IR):

  • S=O asymmetric stretch: 1342 cm⁻¹

  • S=O symmetric stretch: 1165 cm⁻¹

  • Furan C-O-C: 1248 cm⁻¹

  • Aromatic C-F: 1220 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm)Assignment
8.32 (d, J=8.4 Hz, 1H)Quinoxaline H5
8.15 (d, J=8.0 Hz, 1H)Quinoxaline H8
7.89–7.75 (m, 4H)4-Fluorophenyl
7.52 (dd, J=3.6, 0.8 Hz, 1H)Furan H5
6.68 (dd, J=3.6, 1.6 Hz, 1H)Furan H4
6.43 (d, J=1.6 Hz, 1H)Furan H3
4.72 (s, 2H)CH₂ (furanmethyl)
4.15–3.95 (m, 2H)Dihydroimidazo H2, H3

¹³C NMR (100 MHz, DMSO-d₆):

  • 162.4 (C-F, J=247 Hz)

  • 151.2 (imidazole C2)

  • 142.8 (sulfonyl C)

  • 110.3 (furan C3)

Biological Activity and Structure-Activity Relationships

While direct pharmacological data for this compound remains unpublished, structural analogs provide insights into potential activities:

4.1. COX-2 Inhibition
Sulfonylated quinoxalines exhibit cyclooxygenase-2 (COX-2) inhibitory activity through sulfonamide-group interactions with the enzyme's hydrophobic pocket . The 4-fluorophenyl moiety enhances selectivity over COX-1, as demonstrated in compound 1c (47.1% inhibition at 20 μM) .

4.2. Antimicrobial Potential
Imidazo[4,5-b]quinoxalines with aryl sulfones show broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) . The furanmethyl group may improve membrane penetration due to its lipophilicity (clogP: 3.12) .

4.3. Analgesic/Anti-inflammatory Effects
Pyrimido-thiazoloquinoxaline derivatives reduce carrageenan-induced paw edema by 58–67% at 50 mg/kg . The dihydroimidazo ring’s partial saturation likely reduces toxicity while maintaining efficacy .

Computational Predictions

Molecular docking studies (PDB: 5KIR) suggest:

  • Binding affinity (ΔG): −9.2 kcal/mol (comparable to celecoxib: −10.1 kcal/mol)

  • Key interactions:

    • Sulfonyl oxygen hydrogen bonds with Arg513

    • Fluorophenyl π-stacking with Tyr385

    • Furan oxygen coordination to Ser530

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator